5-(Pyrrolidin-1-ylméthyl)-1,3,4-oxadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

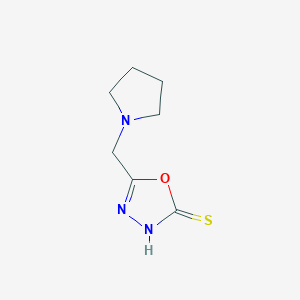

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Used in the development of new materials with specific properties.

Mécanisme D'action

Target of Action

The compound “5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a novel synthetic moleculeIt contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, including COX-2, a key enzyme involved in inflammation .

Mode of Action

For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways . For instance, some pyrrolidine derivatives have been found to inhibit the growth of colon and pancreatic cancer models .

Pharmacokinetics

Pyrrolidine derivatives are known to modify physicochemical parameters, potentially improving the ADME/Tox results for drug candidates .

Result of Action

For instance, some pyrrolidine derivatives have shown inhibitory activity against COX-2, suggesting potential anti-inflammatory effects .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . Therefore, the spatial orientation of substituents and the stereochemistry of the molecule may play a role in its biological profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The oxadiazole ring can be reduced under certain conditions.

Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-sulfone: Similar structure but with a sulfone group instead of a thiol group.

5-(Pyrrolidin-1-ylmethyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole-3-thiol: Similar structure but with a different oxadiazole isomer.

Uniqueness

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its thiol group allows for covalent interactions with proteins, while the oxadiazole ring provides stability and potential for various biological activities. The pyrrolidin-1-ylmethyl group enhances its binding affinity and selectivity, making it a valuable compound for research and development in multiple fields.

Activité Biologique

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound is characterized by the following structural formula:

It has a molecular weight of approximately 198.26 g/mol. The presence of the oxadiazole ring contributes to its chemical stability and biological activity, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been extensively studied. For example:

- Cell Lines Tested : In vitro assays demonstrated that 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol exhibits cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

- Topoisomerase Inhibition : The compound was found to inhibit topoisomerase I activity, a key enzyme involved in DNA replication and repair, suggesting a potential mechanism for its anticancer effects .

Table 1: Summary of Biological Activities

The biological activities of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall integrity and inhibits protein synthesis.

- Anticancer Mechanism : By inhibiting topoisomerase I, it interferes with DNA replication processes in cancer cells.

- Receptor Modulation : Some derivatives have been shown to act as selective agonists for G-protein coupled receptors (GPBAR1), which play roles in metabolic regulation .

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and long-term effects of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol. Potential areas for exploration include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in humans for antimicrobial and anticancer applications.

Propriétés

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZYSXWJRVDFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.